molecular formula C17H18N2O2 B12449746 Benzene, 1-(4-isopropylbenzylidenamino)-2-methyl-3-nitro-

Benzene, 1-(4-isopropylbenzylidenamino)-2-methyl-3-nitro-

Cat. No.: B12449746
M. Wt: 282.34 g/mol
InChI Key: RPQCVJHPZUAQID-UHFFFAOYSA-N
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Description

Benzene, 1-(4-isopropylbenzylidenamino)-2-methyl-3-nitro-: is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes a benzene ring substituted with isopropyl, methyl, and nitro groups, as well as a benzylidenamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(4-isopropylbenzylidenamino)-2-methyl-3-nitro- typically involves the condensation reaction between 4-isopropylbenzaldehyde and 2-methyl-3-nitroaniline in the presence of a catalyst such as glacial acetic acid. The reaction is carried out in an organic solvent like ethanol under reflux conditions to facilitate the formation of the Schiff base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The Schiff base can be reduced to form secondary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and sulfuric acid are employed for electrophilic aromatic substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroanilines.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes.

Biology: In biological research, the compound is investigated for its antimicrobial and antifungal properties. It has shown potential in inhibiting the growth of certain bacterial and fungal strains .

Medicine: The compound is explored for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, the compound is used in the development of dyes and pigments due to its chromophoric properties. It is also utilized in the production of polymers and resins .

Mechanism of Action

The mechanism of action of Benzene, 1-(4-isopropylbenzylidenamino)-2-methyl-3-nitro- involves its interaction with biological targets such as enzymes and receptors. The Schiff base moiety can form reversible covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .

Comparison with Similar Compounds

  • Benzene, 1-(4-methylbenzylidenamino)-2-methyl-3-nitro-
  • Benzene, 1-(4-ethylbenzylidenamino)-2-methyl-3-nitro-
  • Benzene, 1-(4-tert-butylbenzylidenamino)-2-methyl-3-nitro-

Uniqueness: Benzene, 1-(4-isopropylbenzylidenamino)-2-methyl-3-nitro- is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. This structural variation can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

N-(2-methyl-3-nitrophenyl)-1-(4-propan-2-ylphenyl)methanimine

InChI

InChI=1S/C17H18N2O2/c1-12(2)15-9-7-14(8-10-15)11-18-16-5-4-6-17(13(16)3)19(20)21/h4-12H,1-3H3

InChI Key

RPQCVJHPZUAQID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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